2-(2-Oxoazocan-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

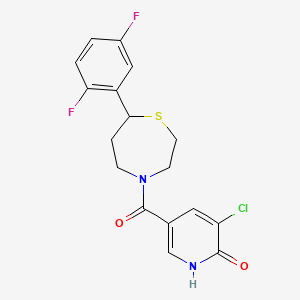

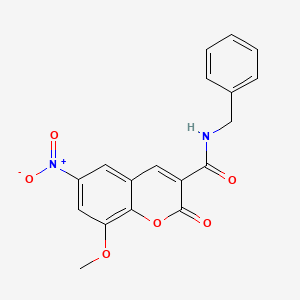

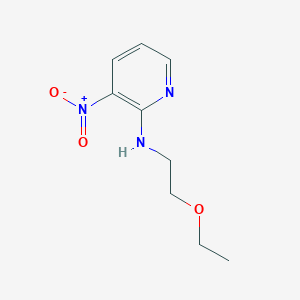

“2-(2-Oxoazocan-1-yl)acetic acid” is a chemical compound with the CAS Number: 1016699-66-3 . It has a molecular weight of 185.22 . The IUPAC name of this compound is (2-oxo-1-azocanyl)acetic acid .

Molecular Structure Analysis

The InChI code for “2-(2-Oxoazocan-1-yl)acetic acid” is 1S/C9H15NO3/c11-8-5-3-1-2-4-6-10 (8)7-9 (12)13/h1-7H2, (H,12,13) . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis

“2-(2-Oxoazocan-1-yl)acetic acid” is a solid at room temperature . It has a predicted melting point of 132.97°C and a predicted boiling point of approximately 396.2°C at 760 mmHg . The compound has a predicted density of approximately 1.1 g/cm^3 and a predicted refractive index of n 20D 1.49 .Aplicaciones Científicas De Investigación

Structural and Magnetic Properties

Research into hydrochloride crystals based on related acetic acid radicals has revealed the relationship between magnetic properties and crystal-stacking structures. These studies provide insights into the diamagnetic properties and unusual magnetic behaviors of such compounds, highlighting their potential in materials science and magnetic studies (Guo-Ping Yong et al., 2013).

Aldose Reductase Inhibitors

Compounds bearing a core similar to 2-(2-Oxoazocan-1-yl)acetic acid have been synthesized and tested for their ability to inhibit aldose reductase, an enzyme involved in diabetic complications. This research highlights the therapeutic potential of such compounds in treating conditions like cataracts in diabetes (C. La Motta et al., 2008).

Novel Synthetic Routes

Studies have explored unique synthetic pathways using bifunctional starting materials related to 2-(2-Oxoazocan-1-yl)acetic acid, leading to novel compounds with potential applications in medicinal chemistry and drug design (M. Ghandi et al., 2010).

Anticancer Evaluation

Research on derivatives synthesized from starting materials like naphtene-1-acetic acid has led to compounds with in vitro anticancer activity. This underscores the importance of such acetic acid derivatives in developing new anticancer agents (Salahuddin et al., 2014).

Renewable Chemical Synthesis

The synthesis of acetic acid via methanol hydrocarboxylation using CO2 highlights the environmental and sustainable chemistry applications of related compounds, presenting a novel route for acetic acid production from renewable sources (Qingli Qian et al., 2016).

Safety and Hazards

The safety information for “2-(2-Oxoazocan-1-yl)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

Propiedades

IUPAC Name |

2-(2-oxoazocan-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8-5-3-1-2-4-6-10(8)7-9(12)13/h1-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYQGLJBTMBDSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(C(=O)CC1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Oxoazocan-1-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride](/img/structure/B2946490.png)

![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2946491.png)

![1-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-N-isopropyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2946492.png)

![2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B2946494.png)

![4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2946496.png)

![N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2946499.png)